molecular formula C15H12N2OS B7465090 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No. B7465090
M. Wt: 268.3 g/mol
InChI Key: ITPPRKAZUXQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolylpyridine derivative that has been studied for its pharmacological properties, including its ability to interact with various receptors in the body.

Mechanism of Action

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine acts by binding to various receptors in the body, including the dopamine transporter, sigma-1 receptor, and N-methyl-D-aspartate (NMDA) receptor. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that plays a crucial role in the regulation of movement and mood. Additionally, this compound has been shown to modulate the activity of sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anticancer activity. It has been shown to reduce oxidative stress and inflammation in the brain, which are two key processes involved in the pathogenesis of neurodegenerative diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has several advantages for lab experiments, including its ease of synthesis, stability, and bioavailability. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine, including its potential use as a therapeutic agent for neurodegenerative diseases and cancer. Moreover, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans. Additionally, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, this compound is a thiazolylpyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to possess neuroprotective, anti-inflammatory, and anticancer properties, and has been studied for its potential use in the treatment of various diseases. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine involves the condensation of 3-methoxybenzaldehyde and 2-aminothiazole, followed by cyclization with 2-bromopyridine. The final product is obtained through purification and characterization by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. It has been shown to possess neuroprotective properties by inhibiting oxidative stress and reducing inflammation in the brain. Moreover, this compound has been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

4-(3-methoxyphenyl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-18-13-4-2-3-12(9-13)14-10-19-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPRKAZUXQSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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